3-Fluoro-5-(pentafluorosulfur)benzoic acid
Overview
Description
3-Fluoro-5-(pentafluorosulfur)benzoic acid is a fluorinated aromatic compound with the molecular formula C7H4F6O2S. This compound is characterized by the presence of a fluorine atom and a pentafluorosulfur group attached to a benzoic acid core. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it of interest in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of 3-Fluoro-5-(pentafluorosulfur)benzoic acid may involve large-scale fluorination processes using specialized fluorinating agents and controlled reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-(pentafluorosulfur)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine or pentafluorosulfur groups are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or alcohols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the fluorine or pentafluorosulfur groups .
Scientific Research Applications
3-Fluoro-5-(pentafluorosulfur)benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-(pentafluorosulfur)benzoic acid involves its interaction with molecular targets such as enzymes and proteins. The fluorine and pentafluorosulfur groups can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. These interactions are often studied using various biochemical assays and molecular modeling techniques .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-5-(trifluoromethyl)benzoic acid: Similar in structure but with a trifluoromethyl group instead of a pentafluorosulfur group.
3-(Fluorosulfonyl)benzoic acid: Contains a fluorosulfonyl group, offering different reactivity and applications.
Uniqueness
3-Fluoro-5-(pentafluorosulfur)benzoic acid is unique due to the presence of the pentafluorosulfur group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific chemical reactions and applications where other fluorinated benzoic acids may not be as effective .
Properties
IUPAC Name |
3-fluoro-5-(pentafluoro-λ6-sulfanyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F6O2S/c8-5-1-4(7(14)15)2-6(3-5)16(9,10,11,12)13/h1-3H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRFQFPUMUJGOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)S(F)(F)(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F6O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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